(3S,4R)-3-Methyloxan-4-amine hydrochloride
Overview
Description
(3S,4R)-3-Methyloxan-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of oxan, a six-membered heterocyclic compound containing one oxygen atom. The compound’s unique stereochemistry, with specific (3S,4R) configuration, makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Methyloxan-4-amine hydrochloride typically involves the enantioselective reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyloxan-4-one using chiral catalysts to achieve the desired stereochemistry. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction is conducted in specialized reactors designed to handle high pressures and ensure uniform mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Methyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanones or oxanoic acids.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxan derivatives, such as oxanones, oxanoic acids, and substituted oxanamines. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(3S,4R)-3-Methyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. Pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxypiperidine-4-carboxylic acid: Another chiral compound with similar stereochemistry, used in the synthesis of pharmaceuticals.
(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride: A structurally related compound with different functional groups, used in various chemical reactions.
Uniqueness
(3S,4R)-3-Methyloxan-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an amine and an oxan ring. This combination allows for diverse chemical modifications and applications in different fields. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3-methyloxan-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCC[C@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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